molecular formula C15H12ClNO2 B452807 N-(3-acetylphenyl)-3-chlorobenzamide CAS No. 196408-42-1

N-(3-acetylphenyl)-3-chlorobenzamide

Cat. No.: B452807
CAS No.: 196408-42-1
M. Wt: 273.71g/mol
InChI Key: MNGHLXFZVLRJAW-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-chlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-3-chlorobenzamide typically involves the reaction of 3-chlorobenzoic acid with 3-acetylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-3-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the benzamide moiety play crucial roles in binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication or protein synthesis, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

  • N-(3-acetylphenyl)-4-chlorobenzamide
  • N-(3-acetylphenyl)-2-chlorobenzamide
  • N-(3-acetylphenyl)-3-bromobenzamide
  • N-(3-acetylphenyl)-3-fluorobenzamide

Comparison: N-(3-acetylphenyl)-3-chlorobenzamide is unique due to the specific positioning of the chlorine atom on the benzamide moiety, which can influence its reactivity and binding affinity to molecular targets. Compared to its analogs with different halogen substitutions, it may exhibit distinct chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(3-acetylphenyl)-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-10(18)11-4-3-7-14(9-11)17-15(19)12-5-2-6-13(16)8-12/h2-9H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGHLXFZVLRJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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